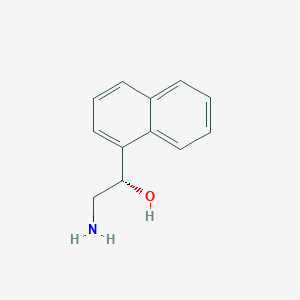

(S)-2-Amino-1-(naphthalen-1-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

(1S)-2-amino-1-naphthalen-1-ylethanol |

InChI |

InChI=1S/C12H13NO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8,13H2/t12-/m1/s1 |

InChI Key |

FWBOVFYHCSVEKC-GFCCVEGCSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@@H](CN)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CN)O |

Origin of Product |

United States |

The Pivotal Role of Chiral β Amino Alcohol Motifs in Asymmetric Organic Synthesis

Chiral β-amino alcohols are organic compounds containing an amino group and a hydroxyl group attached to adjacent carbon atoms, with at least one of these carbons being a stereocenter. This structural arrangement is not merely a chemical curiosity; it is a recurring motif in a vast number of biologically active molecules and a privileged scaffold for the design of chiral catalysts and auxiliaries. enamine.net

The utility of chiral β-amino alcohols stems from their bifunctionality. The amino and hydroxyl groups can act as coordination sites for metal centers, forming stable chelate rings that are fundamental to many asymmetric catalysts. enamine.net This ability to pre-organize the catalytic environment is crucial for achieving high levels of stereocontrol in a chemical reaction.

Furthermore, these compounds can be readily prepared from a variety of starting materials, including the natural chiral pool of amino acids. This accessibility has spurred the development of a diverse array of chiral β-amino alcohol-based ligands and auxiliaries. These are instrumental in a wide range of asymmetric transformations, including reductions of ketones, additions of organometallic reagents to carbonyls, and cycloaddition reactions.

The applications of chiral β-amino alcohols are extensive. They are key components in the synthesis of numerous pharmaceutical agents, where a specific enantiomer is often responsible for the desired therapeutic effect, while the other may be inactive or even harmful. Moreover, they serve as the foundation for the development of novel chiral ligands for transition-metal-catalyzed reactions, a field that continues to push the boundaries of synthetic efficiency and selectivity. nih.gov The modular nature of their synthesis allows for fine-tuning of their steric and electronic properties, enabling the optimization of catalysts for specific reactions. nih.gov

S 2 Amino 1 Naphthalen 1 Yl Ethanol As a Prominent Chiral Building Block in Advanced Chemical Research

Stereoselective Reduction Strategies

A primary route to chiral amino alcohols involves the stereoselective reduction of a carbonyl group in a suitable precursor. These strategies are broadly categorized into chemical and biological reduction methods, both aiming for high diastereoselectivity and enantioselectivity.

The most direct precursors for 2-amino-1-(naphthalen-1-yl)ethanol are α-amino ketones, specifically 2-amino-1-(naphthalen-1-yl)ethanone. The asymmetric reduction of the ketone functionality is a critical step, which can be achieved through various advanced methodologies.

The reduction of N-protected α-amino ketones using metal hydrides can be directed to yield specific diastereomers of the resulting amino alcohol. The stereochemical outcome is heavily influenced by the nature of the protecting group on the nitrogen atom and the choice of the hydride reagent. For instance, carbamate-protected α-amino ketones can be selectively reduced to furnish anti-amino alcohols with reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃). nih.gov

Another powerful approach involves the use of oxazaborolidine catalysts, derived from chiral amino alcohols, in combination with borane (B79455) (BH₃). mdpi.comresearchgate.net These catalysts create a chiral environment around the ketone, directing the hydride attack to one face of the carbonyl group, thereby inducing high enantioselectivity. mdpi.com This method has proven effective for the reduction of a variety of aryl-alkyl ketones, yielding secondary alcohols with high enantiomeric excesses (ee). mdpi.comresearchgate.net A one-pot synthesis of β-amino alcohols has also been developed that utilizes sodium bis(2-methoxyethoxy)aluminum hydride as the reductant in a cascade process. nih.gov

Table 1: Examples of Metal Hydride Reductions for Asymmetric Synthesis

| Catalyst/Reagent System | Substrate Type | Key Feature | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| LiAlH(O-t-Bu)₃ | Carbamate-protected α-amino ketones | Predictable synthesis of anti-amino alcohols | High diastereoselectivity | nih.gov |

| Oxazaborolidine/Borane | Aryl-alkyl ketones | Catalytic asymmetric reduction | Up to 99% ee | mdpi.com |

| Sodium bis(2-methoxyethoxy)aluminum hydride | Nitriles or amides | One-pot cascade reduction | Moderate yields | nih.gov |

Catalytic asymmetric hydrogenation (AH) stands as one of the most efficient and atom-economical methods for producing chiral molecules. nih.govcore.ac.uk This technique uses molecular hydrogen as the reductant in the presence of a chiral metal catalyst. For the synthesis of chiral vicinal amino alcohols, the asymmetric hydrogenation of α-amino ketones is a particularly effective strategy. nih.gov

Recent advancements have led to the development of highly efficient cobalt-based catalysts for the asymmetric hydrogenation of α-primary amino ketones. nih.gov These systems can achieve excellent yields and enantioselectivities (up to 99% ee) in short reaction times, operating through an amino-group-assisted coordination mechanism. nih.gov Similarly, iridium-based catalysts have been successfully employed in the dynamic kinetic asymmetric hydrogenation of α-amino β-ketoesters, yielding products with greater than 99:1 diastereomeric ratio and up to >99% ee. rsc.org Asymmetric transfer hydrogenation (ATH), which uses hydrogen donors like formic acid or isopropanol (B130326) instead of H₂, is another practical alternative that avoids the need for high-pressure hydrogen gas and has been widely applied in industrial processes. nih.gov

Table 2: Performance of Catalysts in Asymmetric Hydrogenation of Ketone Precursors

| Catalyst System | Substrate Type | Reaction Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cobalt-based catalyst | α-Primary amino ketones | Asymmetric Hydrogenation (AH) | Up to 99% | nih.gov |

| Ir/f-phamidol | α-Dibenzylamino β-ketoesters | Dynamic Kinetic Asymmetric Hydrogenation | Up to >99% | rsc.org |

| Ruthenium-based catalyst | β,γ-Unsaturated α-diketones | Asymmetric Transfer Hydrogenation (ATH) | Excellent ee values | nih.gov |

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.govmdpi.com

Enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are widely used for the asymmetric reduction of prochiral ketones to chiral alcohols. mdpi.comnih.gov These enzymes often rely on cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) for their reductive power. nih.gov

A notable example is the bioreduction of 2-bromo-1-(naphthalen-2-yl)ethanone using the whole-cell biocatalyst Enterococcus faecium. This process was optimized to produce (S)-2-bromo-1-(naphthalen-2-yl)ethanol with 99% ee and 100% conversion, demonstrating the potential for synthesizing structurally related (S)-alcohols. nih.govresearchgate.net The development of self-sufficient heterogeneous biocatalysts, where the enzyme and cofactor are co-immobilized, allows for continuous processing and recycling, enhancing the economic feasibility of this approach. nih.gov Furthermore, enzyme cascades, combining multiple biocatalysts in a single pot, can be designed to perform complex transformations, such as the synthesis of bichiral amino alcohols from diketones with high stereoselectivity. nih.govresearchgate.net

Table 3: Examples of Biocatalytic Asymmetric Reduction

| Biocatalyst | Substrate | Product | Conversion/ee | Reference |

|---|---|---|---|---|

| Enterococcus faecium BY48 | 2-bromo-1-(naphthalen-2-yl)ethanone | (S)-2-bromo-1-(naphthalen-2-yl)ethanol | 100% conv. / 99% ee | nih.gov |

| Immobilized NADPH-dependent ketoreductase | Various carbonyl compounds | Chiral alcohols | 100% yield / >99% ee | nih.gov |

| Dual-enzyme cascade (PvDAPDH/BmGDH) | Diketones | Bichiral amino alcohols | >99% ee | nih.gov |

Biocatalytic Asymmetric Reduction

One-Pot and Cascade Synthesis Approaches

One-pot and cascade (or tandem) reactions are highly efficient synthetic strategies that minimize purification steps, reduce waste, and save time and resources. These processes involve multiple bond-forming events in a single reaction vessel without isolating intermediates. iau.irijcmas.com

For the synthesis of amino naphthol derivatives, one-pot, three-component reactions involving an aldehyde, 2-naphthol (B1666908), and an amine or amide have been developed. iau.irijcmas.com These methods can be catalyzed by various agents, including nano-SnO₂ or methane (B114726) sulphonic acid. iau.irijcmas.com A novel one-pot method for β-amino alcohols involves the C-H hydroxylation of a benzylic carbon followed by the reduction of a nitrile or amide group using molecular oxygen and a hydride reductant. nih.gov

Enzymatic cascades also represent a powerful one-pot approach. A three-component system using an aldolase (B8822740) and an imine reductase (IRED) has been designed for the stereoselective synthesis of amino-diols from simple aldehydes, hydroxy ketones, and amines. nih.gov Similarly, cascade reactions can be employed for the green synthesis of complex N-containing heterocycles from simple starting materials like bioethanol and amino alcohols, driven by cascade catalysis. oaepublish.com These integrated approaches are at the forefront of creating efficient and sustainable routes to complex chiral molecules.

Nitrene Insertion Reactions for β-Amino Alcohol Precursors

The direct insertion of a nitrene into a C(sp³)–H bond is a powerful transformation for the formation of C-N bonds. Catalytic intramolecular C-H amination has emerged as a robust method for synthesizing cyclic amine precursors, which can then be converted to the desired acyclic amino alcohols.

This methodology involves the use of a substrate containing a tethered nitrogen source, such as a sulfamate (B1201201) or an azide, which can undergo intramolecular C-H amination upon activation by a chiral catalyst. For the synthesis of this compound, a precursor such as 1-ethylnaphthalene (B72628) can be functionalized with a suitable aminating agent.

Notably, the amination of 1-ethylnaphthalene has been achieved using an engineered iron-heme enzyme, P411CHA, to deliver the nitrogen-containing fragment of the drug Cinacalcet with the correct absolute configuration. rsc.org This biocatalytic approach offers high turnover numbers and excellent enantioselectivities. The resulting protected amine can then be further elaborated to the target amino alcohol.

| Substrate | Catalyst | Aminating Agent | Product | Yield | Enantiomeric Excess (ee) |

| 1-Ethylnaphthalene | P411CHA (engineered cytochrome P450) | Tosyl azide | (R)-N-(1-(naphthalen-1-yl)ethyl)-4-methylbenzenesulfonamide | 78% | >99% |

Table 3: Enantioselective intermolecular benzylic C-H amination of 1-ethylnaphthalene. rsc.org

Derivatization from Chiral Pool Precursors

The use of readily available chiral molecules, known as the chiral pool, is a classic and reliable strategy for the synthesis of enantiomerically pure compounds. This approach leverages the inherent stereochemistry of natural products to construct complex chiral targets.

A viable strategy for the synthesis of this compound involves starting from a chiral precursor that already contains a portion of the naphthalene framework and the required stereocenter. For example, a chiral naphthalene-derived aldehyde or ketone can be elaborated to the target amino alcohol.

One such approach could begin with a chiral naphthalene aldehyde, which can be subjected to a nucleophilic addition of a cyanide source (e.g., in a Strecker-type synthesis) or a nitromethane (B149229) anion (Henry reaction) to introduce the amino or a precursor to the amino group at the adjacent carbon. Subsequent stereoselective reduction of the carbonyl group and functional group interconversions would lead to the desired this compound.

| Chiral Precursor | Key Transformation | Reagents | Intermediate |

| (S)-Naphthalen-1-yl-glycolaldehyde | Reductive amination | NH₃, H₂, Chiral Catalyst | This compound |

| (R)-1-(Naphthalen-1-yl)ethan-1-amine | Epoxidation/Ring-opening | m-CPBA, then hydrolysis | This compound |

Table 4: Conceptual synthetic routes from naphthalene-derived chiral intermediates.

** S 2 Amino 1 Naphthalen 1 Yl Ethanol As a Core Scaffold in Chiral Catalyst and Ligand Design**

Development of Chiral Ligands Derived from (S)-2-Amino-1-(naphthalen-1-yl)ethanol

The inherent chirality and functional groups of this compound make it an ideal starting material for the synthesis of various classes of chiral ligands. The amino and hydroxyl groups offer versatile handles for chemical modification, allowing for the introduction of coordinating atoms like nitrogen, phosphorus, and oxygen, which are crucial for binding to metal centers.

Oxazoline (B21484) rings are privileged structures in asymmetric catalysis, and this compound serves as a key precursor for their synthesis. The general method involves the cyclization of the 2-amino alcohol with a carboxylic acid derivative. wikipedia.org

Synthesis: The most common route to synthesize oxazoline ligands from this amino alcohol involves a two-step process:

Amide Formation: The amino group of this compound is first acylated with a carboxylic acid, acyl chloride, or anhydride (B1165640) to form an N-acyl intermediate.

Cyclization: The resulting β-hydroxy amide is then cyclized to form the oxazoline ring. This step is typically promoted by a dehydrating agent, such as thionyl chloride (which can also generate the acyl chloride in situ), or via an Appel-type reaction. wikipedia.org

An alternative one-pot synthesis can be employed where the amino alcohol reacts with a nitrile in the presence of a catalyst, or with an aldehyde to form an intermediate oxazolidine (B1195125) which is subsequently oxidized. wikipedia.orgorganic-chemistry.org For instance, bioconjugates containing an oxazoline ring, a central naphthalene (B1677914) unit, and an amino acid have been synthesized through a final cyclization step of β-amino alcohol precursors. rsc.org

Structural Elucidation: The precise three-dimensional arrangement of these ligands is critical for their function in asymmetric catalysis. The structure of newly synthesized oxazoline-based ligands is typically confirmed using a combination of spectroscopic and analytical techniques.

Mass Spectrometry: Provides the molecular weight, confirming the elemental composition.

X-ray Crystallography: Single-crystal X-ray diffraction offers unambiguous proof of the ligand's absolute and relative stereochemistry. It provides detailed information on bond lengths, bond angles, and the spatial orientation of the naphthyl group relative to the oxazoline ring, which is crucial for understanding the steric and electronic environment created by the ligand. rsc.org For example, crystallographic studies on related oxazoline bioconjugates have been used to analyze supramolecular interactions in the solid state. rsc.org

Table 1: Common Synthetic Routes for Oxazoline Ligands from Amino Alcohols

| Starting Materials | Key Reagents | Intermediate | Product | Reference |

|---|---|---|---|---|

| Amino Alcohol + Carboxylic Acid | SOCl₂, Oxalyl Chloride | N-Acyl Amino Alcohol | 2-Oxazoline | wikipedia.org |

| Amino Alcohol + Aldehyde | Halogen-based oxidizing agent (e.g., NBS, Iodine) | Oxazolidine | 2-Oxazoline | wikipedia.org |

| Amino Alcohol + Nitrile | Copper-NHC complexes | - | 2-Substituted Oxazoline | organic-chemistry.org |

Phosphorus-containing ligands are paramount in transition metal catalysis. The hydroxyl group of this compound is a convenient handle for introducing phosphinite (P-O bond) moieties, while the amine can be functionalized to incorporate phosphine (B1218219) groups.

Phosphinite Ligands: These ligands, often of the P,N-type, are readily prepared from amino alcohols. The synthesis typically involves the reaction of the hydroxyl group of the amino alcohol with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (ClPPh₂), in the presence of a non-nucleophilic base like triethylamine (B128534) (NEt₃) to quench the HCl byproduct. researchgate.net This straightforward procedure allows for the creation of a library of ligands with varied steric and electronic properties by modifying the substituents on the phosphorus atom or the amino group. The resulting phosphinite ligands are effective in a range of catalytic reactions due to the favorable electronic properties of the P-OR group, which makes the phosphinite a good π-acceptor. researchgate.net

Phosphine Ligands: The synthesis of phosphine ligands derived from this compound is more complex and can follow several strategies. One approach involves the N-alkylation of the amino group with a haloalkylphosphine or a multi-step sequence to build a phosphorus-containing substituent. P-stereogenic phosphines, where the phosphorus atom itself is a chiral center, represent a more advanced class of ligands. Their synthesis is challenging but can be achieved through methods involving the resolution of phosphine oxides or the use of chiral auxiliaries. nih.gov The amino alcohol scaffold can serve as such an auxiliary to direct the stereoselective construction of the P-chiral center.

The application of these ligands is extensive, particularly in hydrogenation and C-C bond-forming reactions. For example, ruthenium complexes of phosphinite ligands derived from amino alcohols have proven to be highly efficient catalysts for the enantioselective hydrogenation of ketones. researchgate.net

Utilization in Asymmetric Transition Metal Catalysis

Ligands derived from this compound, when complexed with transition metals such as rhodium, iridium, and ruthenium, form powerful catalysts for asymmetric transformations. The naphthyl group provides a well-defined and sterically demanding chiral pocket around the metal center, which is key to achieving high levels of stereocontrol.

The success of these catalysts lies in their ability to differentiate between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer of the product.

Rhodium (Rh) Catalysis: Rhodium complexes are widely used in asymmetric hydrogenation. For instance, Rh(I) catalysts prepared with chiral phosphoramidite (B1245037) ligands have shown excellent enantiocontrol (up to 99% ee) in the hydrogenation of (1-arylvinyl)phosphonates. rsc.org Ligands featuring the this compound backbone can create a chiral environment that forces the substrate to coordinate to the rhodium center in a specific orientation, leading to high enantioselectivity.

Iridium (Ir) Catalysis: Iridium catalysts are particularly effective in the hydrogenation of challenging substrates like unfunctionalized olefins and ketones. Ir-catalyzed asymmetric hydrogenation of β-amino ketones using tridentate phosphine ligands has been developed to produce chiral γ-amino alcohols with excellent yields and enantioselectivities (>99% ee). nih.gov Furthermore, iridium-catalyzed transfer hydrogenation of terminal alkynes using ethanol (B145695) as the hydrogen source can be promoted by specific phosphine ligands to achieve high selectivity. nih.gov

Ruthenium (Ru) Catalysis: Ruthenium catalysts are versatile and have been employed in a broad spectrum of reactions, including hydrogenation, transfer hydrogenation, and C-H functionalization. Chiral Ru(II) complexes are highly effective for the transfer hydrogenation of ketones and the asymmetric hydrogenation of α-ketoamines to produce valuable chiral 1,2-amino alcohols with enantioselectivities often exceeding 99% ee. nih.gov Acylated amino acids have also been used as ligands in Ru(II)-catalyzed C-H functionalization. nih.gov Coordinatively unsaturated Ruthenium(II) complexes have shown excellent performance in the transfer hydrogenation of ketones using ethanol as a hydrogen source. nih.gov

Table 2: Examples of Enantioselective Catalysis using Ligands Derived from Amino Alcohols

| Metal | Reaction Type | Substrate Class | Ligand Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Rhodium | Asymmetric Hydrogenation | (1-Arylvinyl)phosphonates | Phosphoramidite P,S Ligands | Up to 99% | rsc.org |

| Iridium | Asymmetric Hydrogenation | β-Amino Ketones | Tridentate Ferrocene-based Phosphines | >99% | nih.gov |

| Ruthenium | Asymmetric Transfer Hydrogenation | Unprotected α-Ketoamines | TsDPEN-type | >99% | nih.gov |

| Iridium | Transfer Hydrogenation | Terminal Alkynes | Diphosphine | Good Yields | nih.gov |

Beyond enantioselectivity, the ligands derived from this compound can influence the regioselectivity (where a reaction occurs on a molecule) and diastereoselectivity (the formation of one diastereomer over another) of a reaction.

Regioselectivity: In substrates with multiple reactive sites, the steric bulk and electronic nature of the ligand can direct the catalyst to a specific position. For example, in C-H activation reactions, a bulky ligand can block access to more sterically accessible C-H bonds, favoring functionalization at a less hindered or electronically activated site. Iridium-catalyzed reactions have been developed for the regioselective C-H sulfonamidation of 1,2,4-thiadiazoles. rsc.org Similarly, iridium catalysis enables the β-selective C(sp³)–H silylation of aliphatic amines, a challenging transformation due to the stronger C-H bond at the β-position compared to the α-position. berkeley.edu

Diastereoselectivity: When a reaction creates a new chiral center in a molecule that already contains one, diastereomers are formed. The chiral catalyst can control the stereochemical outcome of this new center relative to the existing one. This is achieved by the catalyst's chiral environment favoring one transition state geometry over the other. For instance, in the hydrogenation of a ketone that already has a stereocenter, a chiral catalyst can selectively produce one of the two possible diastereomeric alcohols. High diastereoselectivity has been observed in the acylation of folded RNA targets using chiral acylating agents, where the rigid chiral environment of the RNA enhances the selectivity. nih.gov

The control over these aspects is governed by the precise interactions between the substrate-metal complex and the chiral ligand within the catalytic cycle. The rigid naphthyl group of the this compound scaffold plays a critical role in creating a well-defined chiral pocket that dictates the trajectory of the incoming substrate, thereby ensuring high levels of stereochemical control.

Role as an Organocatalyst or Chiral Auxiliary

In addition to forming ligands for metal-catalyzed reactions, this compound and its simple derivatives can function directly as organocatalysts or be used as chiral auxiliaries.

Organocatalysis: Simple primary β-amino alcohols are effective organocatalysts for various asymmetric transformations. nih.gov In these roles, the molecule itself, without a metal, catalyzes the reaction. The amino group can act as a Brønsted base or form a nucleophilic enamine or a chiral iminium ion with the substrate. Simultaneously, the hydroxyl group can act as a Brønsted acid or a hydrogen-bond donor, helping to activate the electrophile and organize the transition state through non-covalent interactions. This bifunctional activation is a hallmark of many effective organocatalysts. For example, simple β-amino alcohols have been shown to catalyze the asymmetric Michael addition of β-keto esters to nitroalkenes with excellent enantioselectivities (up to 99% ee). nih.gov

Chiral Auxiliary: A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the product. 1,2-amino alcohols are a well-established class of chiral auxiliaries. nih.gov this compound can be attached to a prochiral substrate (e.g., via an amide or ester linkage) to form a diastereomeric intermediate. The bulky naphthalene group then effectively shields one face of the reactive center, forcing a reagent to attack from the less hindered face. This steric control leads to a highly diastereoselective reaction. Following the transformation, the auxiliary can be cleaved, typically by hydrolysis, to release the enantiomerically enriched product and recover the auxiliary for reuse. youtube.com

Organocatalytic Applications in Stereoselective Reactions

While direct organocatalytic applications of the parent this compound are not extensively documented, its structural motif is a cornerstone for a variety of more complex organocatalysts. The primary amino and hydroxyl groups provide convenient handles for chemical modification, allowing for the synthesis of a diverse range of catalysts. These catalysts are designed to activate substrates and control the stereochemistry of various transformations.

Derivatives of this amino alcohol, such as those incorporating pyrrolidine (B122466) or other cyclic amine structures, have shown significant potential in organocatalysis. For instance, pyrrolidine-based catalysts are well-known for their ability to promote asymmetric aldol (B89426), Mannich, and Michael reactions. By forming a chiral enamine or iminium ion intermediate with the substrate, these catalysts create a stereochemically defined environment that directs the approach of the reacting partner, leading to high levels of enantioselectivity. The bulky naphthyl group in catalysts derived from this compound can play a crucial role in enhancing stereochemical control by providing significant steric hindrance, thereby favoring one reaction pathway over others.

The development of bifunctional organocatalysts, which contain both a Lewis basic site (like the amino group) and a Brønsted acidic site (like a hydroxyl or a thiourea (B124793) group), is a powerful strategy in asymmetric catalysis. The amino alcohol scaffold of this compound is an ideal starting point for creating such catalysts. These catalysts can simultaneously activate both the nucleophile and the electrophile in a reaction, leading to highly organized transition states and excellent stereocontrol.

A notable area where amino alcohol-derived ligands have been successfully employed is in the catalytic asymmetric addition of organozinc reagents to aldehydes. In these reactions, the amino alcohol coordinates to the zinc metal center, creating a chiral environment that dictates the facial selectivity of the aldehyde, resulting in the formation of chiral secondary alcohols with high enantiomeric excess.

Table 1: Representative Organocatalytic Reactions Utilizing Amino Alcohol Scaffolds

| Reaction Type | Catalyst Type | Substrate 1 | Substrate 2 | Product | Enantiomeric Excess (ee) |

| Aldol Reaction | Proline-derived | Acetone | Benzaldehyde | (R)-4-Hydroxy-4-phenylbutan-2-one | Up to 99% |

| Michael Addition | Pyrrolidine-thiourea | Cyclohexanone | Nitrostyrene | 2-((R)-Nitro(phenyl)methyl)cyclohexan-1-one | Up to 99% |

| Diethylzinc Addition | Amino alcohol ligand | Benzaldehyde | Diethylzinc | (R)-1-Phenylpropan-1-ol | Up to 98% |

This table presents representative data for reactions using catalysts with similar structural motifs to derivatives of this compound and is for illustrative purposes.

Employment as Chiral Auxiliaries in Diastereoselective Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality. The structural features of this compound make it a suitable candidate for use as a chiral auxiliary.

The amino or hydroxyl group of the amino alcohol can be attached to a substrate, for example, by forming an amide or an ester linkage with a carboxylic acid derivative. The inherent chirality of the auxiliary then directs the stereoselective reaction on the substrate. The bulky and rigid naphthyl group can effectively shield one face of the reactive center, forcing the incoming reagent to attack from the less hindered face, thus leading to a high degree of diastereoselectivity.

For instance, if this compound is used to form an amide with a prochiral carboxylic acid, the subsequent enolate formation and alkylation would be highly diastereoselective. The stereochemistry of the newly formed stereocenter would be dictated by the configuration of the chiral auxiliary. Once the alkylation is complete, the chiral auxiliary can be cleaved off, yielding an enantiomerically enriched carboxylic acid and recovering the auxiliary for reuse. This strategy is a powerful tool for the synthesis of optically active compounds.

The use of chiral auxiliaries is a well-established method in asymmetric synthesis, and while specific examples detailing the use of this compound in this context are not widespread in the literature, its structural analogy to other successful auxiliaries, such as Evans oxazolidinones and pseudoephedrine-based auxiliaries, suggests its potential in this role. wikipedia.org

Table 2: Diastereoselective Reactions Using Chiral Auxiliaries

| Reaction Type | Chiral Auxiliary | Substrate | Reagent | Diastereomeric Ratio (dr) |

| Alkylation | Evans Oxazolidinone | N-Propionyl oxazolidinone | Benzyl bromide | >99:1 |

| Aldol Reaction | Pseudoephedrine | N-Propionyl pseudoephedrine amide | Benzaldehyde | >95:5 |

| Diels-Alder | Camphorsultam | N-Acryloyl camphorsultam | Cyclopentadiene | >98:2 |

This table showcases the effectiveness of established chiral auxiliaries in achieving high diastereoselectivity and is intended to be representative of the potential of compounds like this compound.

Computational and Theoretical Approaches to S 2 Amino 1 Naphthalen 1 Yl Ethanol Chemistry

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations are instrumental in elucidating the complex mechanisms of chemical reactions. nih.gov By solving approximations of the Schrödinger equation, these methods can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the most energetically favorable pathways. nih.govacs.org

For the synthesis of (S)-2-Amino-1-(naphthalen-1-yl)ethanol, quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to analyze various synthetic routes. For instance, in the asymmetric reduction of the corresponding aminoketone, calculations can determine the activation energies for different catalyst-reagent complexes, explaining the origin of enantioselectivity. Researchers can model the step-by-step mechanism, from the coordination of the substrate to the catalyst, through the hydride transfer, to the final product release. acs.org

These calculations provide data on:

Transition State Geometries: Visualizing the three-dimensional structure of the highest-energy point along the reaction coordinate.

Activation Energies (ΔG‡): Quantifying the energy barrier for a reaction, which allows for the comparison of different potential mechanisms.

By systematically predicting chemical reactions and their kinetic and thermodynamic parameters, these computational tools are powerful for discovering new reactions and optimizing existing ones. nih.gov

Table 1: Hypothetical DFT Calculation Results for a Key Reaction Step This table illustrates the type of data generated from quantum chemical calculations for the rate-determining step in a hypothetical synthesis of this compound.

| Catalyst Model | Pathway | Calculated Activation Energy (kcal/mol) | Predicted Dominant Product |

| Catalyst A | Re-face attack | 15.2 | (S)-enantiomer |

| Catalyst A | Si-face attack | 17.8 | (R)-enantiomer |

| Catalyst B | Re-face attack | 16.5 | (S)-enantiomer |

| Catalyst B | Si-face attack | 16.9 | (R)-enantiomer |

Molecular Dynamics and Docking Studies for Catalyst-Substrate Interactions

Molecular dynamics (MD) simulations and molecular docking are essential computational techniques for studying the non-covalent interactions between a substrate, like this compound, and a catalyst or a biological receptor. nih.govnih.gov Docking predicts the preferred binding orientation of one molecule to a second when they form a stable complex, while MD simulations provide insights into the dynamic behavior of this complex over time. nih.govnih.gov

In the context of catalysis, docking can be used to screen potential catalysts by predicting how strongly and in what orientation the precursor ketone binds to the catalyst's active site. The results can reveal key interactions, such as hydrogen bonds or π-π stacking, that are crucial for stabilizing the transition state leading to the desired (S)-enantiomer.

MD simulations can then take the best-docked poses and simulate their movement and conformational changes in a solvent environment. nih.gov This provides a more realistic view of the catalyst-substrate complex, helping to understand how dynamic conformational changes can influence catalytic specificity and efficiency. nih.gov These theoretical studies can elucidate how the binding of substrates induces specific conformational shifts that are responsible for catalytic activity. nih.gov

Table 2: Illustrative Molecular Docking Results This table shows hypothetical docking scores and key interactions for this compound's precursor with a chiral catalyst's active site.

| Ligand Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Pro-(S) Pose | -8.5 | Tyr120, Ser95 | Hydrogen Bond, π-π Stacking |

| Pro-(R) Pose | -6.2 | Gly60 | van der Waals |

Predictive Modeling for Enantioselectivity and Reaction Outcomes

Building on the data from quantum chemistry and molecular dynamics, researchers can develop predictive models to forecast the outcomes of reactions, particularly the enantioselectivity. These models often use quantitative structure-activity relationship (QSAR) or other machine learning approaches, correlating structural features of catalysts and substrates with experimental results.

For the synthesis of this compound, a predictive model could be trained on a dataset of different chiral catalysts, solvents, and reaction conditions. The model would learn to identify the key molecular descriptors—such as steric hindrance, electronic properties, and specific geometric parameters of the catalyst—that lead to a high enantiomeric excess (ee) of the (S)-product.

These predictive models serve several purposes:

Rational Catalyst Design: By understanding which features are most important for high enantioselectivity, new and more effective catalysts can be designed in silico before being synthesized in the lab.

Reaction Optimization: The models can predict the optimal reaction conditions (e.g., solvent, temperature) to maximize the yield and enantioselectivity for a given catalyst.

Virtual Screening: Large libraries of potential catalysts can be rapidly screened computationally to identify the most promising candidates for experimental investigation.

The development of such models represents a significant step towards the ab initio design of chemical reactions, reducing the time and resources required for empirical trial-and-error experimentation. nih.gov

Table 3: Example of a Predictive Model's Output for Enantioselectivity This table demonstrates how a predictive model might compare its forecasted enantiomeric excess (ee) with experimental results for the synthesis of this compound using different catalysts.

| Catalyst ID | Key Descriptor (e.g., Steric Parameter) | Predicted ee (%) | Experimental ee (%) |

| Cat-01 | 2.5 Å | 92% | 94% |

| Cat-02 | 3.1 Å | 85% | 88% |

| Cat-03 | 1.9 Å | 98% | 97% |

| Cat-04 | 2.8 Å | 89% | 91% |

Broader Synthetic Utility and Derivatives of S 2 Amino 1 Naphthalen 1 Yl Ethanol

Precursor for Advanced Naphthalene-Containing Chiral Scaffolds

The rigid and sterically demanding naphthalenyl group of (S)-2-amino-1-(naphthalen-1-yl)ethanol is instrumental in directing the stereochemical outcome of reactions, enabling the synthesis of unique chiral structures.

While direct examples of using this compound for the synthesis of axially chiral naphthalenes are not prevalent in the reviewed literature, the principles of asymmetric synthesis suggest its potential in this area. The stereogenic center of the amino alcohol can be exploited to induce axial chirality in biaryl systems. For instance, a highly diastereoselective Garratt-Braverman cyclization has been reported for the synthesis of chiral aryl naphthalene-amino acid hybrids. researchgate.net This type of stereochemical induction, where the chirality of an existing center dictates the orientation of a newly formed axial chirality, is a fundamental concept in asymmetric synthesis.

Further research could explore the derivatization of the amino and hydroxyl groups of this compound to create a suitable precursor for intramolecular cyclization strategies, leading to the formation of atropisomeric naphthalenes.

The naphthalene (B1677914) moiety of this compound is a cornerstone for the construction of more elaborate polycyclic and bridged systems. A variety of synthetic methods can be employed to build upon this existing framework. For example, the Bucherer reaction can be used to convert naphthols to naphthylamines, which can then undergo further transformations. mdpi.com Subsequent reactions, such as the Sugasawa reaction for C-acetylation followed by reduction, can introduce new functional groups that can participate in cyclization reactions. mdpi.com

A concise, transition-metal-free, four-step synthetic pathway has been developed for the synthesis of tetracyclic heterosteroidal compounds, specifically 14-aza-12-oxasteroids, starting from 2-naphthol (B1666908) analogues. mdpi.com This strategy involves the one-pot formation of C-N, C-O, and amide bonds in a tandem reaction between naphthalene-based amino-alcohols and oxo-acids, leading to the generation of two additional rings and completing the steroidal framework. mdpi.com Furthermore, enaminones derived from naphthylamines are valuable intermediates in the synthesis of various heterocyclic and biologically active analogues. nih.gov

| Starting Material | Reaction | Product | Reference |

| 2-Naphthol analogues | Bucherer reaction, Sugasawa reaction, reduction, cyclization | 14-Aza-12-oxasteroids | mdpi.com |

| α-Naphthylamine | Condensation with 2,4-pentanedione | 4-[(Naphthalen-1-yl)amino]pent-3-en-2-one hemihydrate | nih.gov |

Access to Diverse Chiral Fragments and Heterocyclic Systems

The bifunctional nature of this compound makes it an ideal starting material for the synthesis of a variety of chiral heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science.

Chiral Oxazolidinones: Chiral oxazolidinones are powerful and widely used chiral auxiliaries in asymmetric synthesis. santiago-lab.comsigmaaldrich.com The synthesis of these heterocycles can be readily achieved from β-amino alcohols like this compound. orgsyn.org The general method involves the condensation of the amino alcohol with phosgene (B1210022) or its equivalents, such as diethyl carbonate. santiago-lab.comorgsyn.org This cyclization typically proceeds with high yield and no racemization. orgsyn.org The resulting oxazolidinone can then be used to direct the stereochemistry of a wide range of transformations, including aldol (B89426) additions, alkylations, and Diels-Alder reactions. santiago-lab.comsigmaaldrich.com After the desired transformation, the chiral auxiliary can be cleaved and recovered. santiago-lab.com

Morpholinones: Morpholinones are another class of heterocyclic compounds with applications in medicinal chemistry. The synthesis of morpholinones can be achieved from amino acids or their derivatives. mdpi.com For instance, N-phenyl morpholin-2-one (B1368128) can be synthesized from the corresponding protected amino acid. mdpi.com While a direct synthesis from this compound is not explicitly detailed, the structural similarity to amino acids suggests its potential as a precursor. A general and efficient one or two-step protocol for converting 1,2-amino alcohols to morpholines using ethylene (B1197577) sulfate (B86663) and a base has been reported. chemrxiv.org

Lactams: Lactams are cyclic amides that are core structures in many biologically active compounds, including antibiotics. nih.govresearchgate.net The synthesis of chiral α-substituted γ-lactams can be achieved by alkylating a γ-lactam scaffold containing a chiral auxiliary, such as an Evans' oxazolidinone. nih.gov This approach allows for the stereoselective introduction of substituents at the α-position. β-Aryl-γ-lactams, which are precursors to important drugs like Baclofen, can be synthesized through a Michael addition of nitromethane (B149229) to a benzylidenemalonate, followed by reduction and cyclization. mdpi.com

| Heterocycle | Synthetic Method | Precursor | Reference |

| Chiral Oxazolidinones | Condensation with diethyl carbonate | (S)-Phenylalanol | orgsyn.org |

| Morpholines | Reaction with ethylene sulfate | 1,2-Amino alcohols | chemrxiv.org |

| α-Substituted γ-Lactams | Alkylation of a lactam with a chiral auxiliary | γ-Lactam with Evans' oxazolidinone | nih.gov |

| β-Aryl-γ-lactams | Michael addition, reduction, cyclization | Benzylidenemalonate and nitromethane | mdpi.com |

Benzoindoles: The synthesis of substituted 2-amino-benz[cd]indoles can be achieved from substituted 1-nitro-8-cyano-naphthalene compounds. google.com The process involves the reduction of the nitro group to an amine, followed by cyclization. This transformation can be carried out in a one-pot procedure using a reducing agent like stannous chloride, which also generates the acid required for the cyclization step. google.com

Tetrahydro-β-carbolines: Tetrahydro-β-carbolines are a significant class of indole (B1671886) alkaloids with a wide range of biological activities. mdpi.com The most common method for their synthesis is the Pictet-Spengler reaction, which involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by cyclization under acidic conditions. researchgate.netnih.govsci-hub.se Various catalysts and reaction conditions have been developed to improve the efficiency and scope of this reaction, including the use of microwave irradiation and green solvents. researchgate.net Electrochemical methods have also been employed for the synthesis of tetrahydro-β-carboline derivatives. nih.gov

| Heterocycle | Synthetic Method | Key Precursors | Reference |

| 2-Amino-benz[cd]indoles | Reduction and cyclization | 1-Nitro-8-cyano-naphthalene | google.com |

| Tetrahydro-β-carbolines | Pictet-Spengler reaction | Tryptamine and an aldehyde/ketone | researchgate.netnih.govsci-hub.se |

| Tetrahydro-β-carbolines | Electrochemical synthesis | Tryptamine and an aldehyde | nih.gov |

Synthetic Intermediates for Complex Organic Molecules

This compound and its derivatives are valuable intermediates in the synthesis of more complex organic molecules. The presence of the naphthalene ring system and the chiral amino alcohol functionality allows for the construction of a diverse array of structures with potential applications in materials science and medicinal chemistry. For example, naphthalene derivatives are used in the development of organic semiconductor materials for ambipolar field-effect transistors. nih.gov Furthermore, substituted naphthalenes can be synthesized via a nitrogen-to-carbon transmutation of isoquinolines, providing a convenient route to these important building blocks. nih.gov The amino group of this compound can be further functionalized to create a variety of amides, sulfonamides, and other nitrogen-containing compounds, expanding its synthetic utility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.